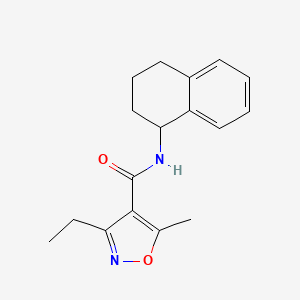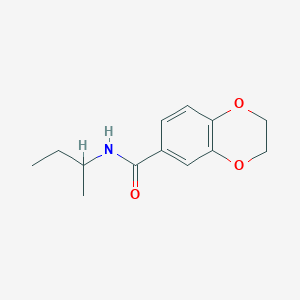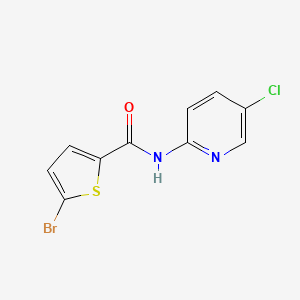
5-bromo-N-(5-chloro-2-pyridinyl)-2-thiophenecarboxamide
Übersicht
Beschreibung
5-bromo-N-(5-chloro-2-pyridinyl)-2-thiophenecarboxamide, also known as Br-CPT, is a potent inhibitor of the protein kinases, Akt and PDK1. It is widely used in scientific research due to its ability to selectively inhibit these kinases, which play an important role in cellular processes such as cell proliferation, survival, and metabolism.
Wirkmechanismus
5-bromo-N-(5-chloro-2-pyridinyl)-2-thiophenecarboxamide selectively inhibits Akt and PDK1 by binding to the ATP-binding site of these kinases. This prevents the phosphorylation of Akt and downstream signaling pathways, leading to decreased cell proliferation and survival.
Biochemical and Physiological Effects:
5-bromo-N-(5-chloro-2-pyridinyl)-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit Akt phosphorylation and downstream signaling pathways, leading to decreased cell proliferation and survival. 5-bromo-N-(5-chloro-2-pyridinyl)-2-thiophenecarboxamide has also been shown to inhibit glucose uptake and utilization, which may have implications for the treatment of diabetes. In addition, 5-bromo-N-(5-chloro-2-pyridinyl)-2-thiophenecarboxamide has been shown to have anti-tumor effects, particularly in breast cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-bromo-N-(5-chloro-2-pyridinyl)-2-thiophenecarboxamide is its selectivity for Akt and PDK1, which allows for the specific inhibition of these kinases without affecting other signaling pathways. This makes 5-bromo-N-(5-chloro-2-pyridinyl)-2-thiophenecarboxamide a valuable tool for studying the role of Akt and PDK1 in cellular processes. However, one limitation of 5-bromo-N-(5-chloro-2-pyridinyl)-2-thiophenecarboxamide is its potency, which may make it difficult to use in certain experiments. In addition, 5-bromo-N-(5-chloro-2-pyridinyl)-2-thiophenecarboxamide has a short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the use of 5-bromo-N-(5-chloro-2-pyridinyl)-2-thiophenecarboxamide in scientific research. One direction is the development of more potent and selective inhibitors of Akt and PDK1. Another direction is the use of 5-bromo-N-(5-chloro-2-pyridinyl)-2-thiophenecarboxamide in combination with other inhibitors or chemotherapeutic agents to enhance its anti-tumor effects. In addition, 5-bromo-N-(5-chloro-2-pyridinyl)-2-thiophenecarboxamide may have potential therapeutic applications in the treatment of diabetes and other metabolic disorders.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(5-chloro-2-pyridinyl)-2-thiophenecarboxamide is widely used in scientific research to study the role of Akt and PDK1 in cellular processes. It has been shown to inhibit Akt phosphorylation and downstream signaling pathways, leading to decreased cell proliferation and survival. 5-bromo-N-(5-chloro-2-pyridinyl)-2-thiophenecarboxamide has also been used to study the role of Akt in metabolism, particularly in glucose uptake and utilization. In addition, 5-bromo-N-(5-chloro-2-pyridinyl)-2-thiophenecarboxamide has been used in cancer research to study the role of Akt in tumor growth and survival.
Eigenschaften
IUPAC Name |
5-bromo-N-(5-chloropyridin-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2OS/c11-8-3-2-7(16-8)10(15)14-9-4-1-6(12)5-13-9/h1-5H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNSVJQVHUBPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]piperidine bis(trifluoroacetate)](/img/structure/B4433493.png)
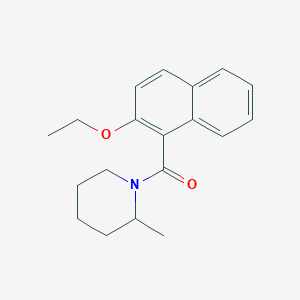
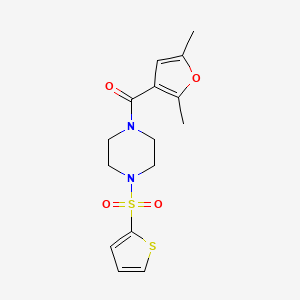
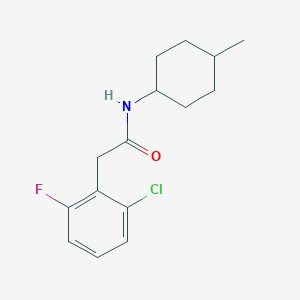


![ethyl 2-{[(5-isopropyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4433548.png)
![methyl 3-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4433553.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4433565.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B4433573.png)
![2-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B4433575.png)
